

Application Notes and Protocols for the Quantification of 4-amino-N-propylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-amino-N-propylbenzenesulfonamide
Cat. No.:	B183696

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These application notes provide a comprehensive guide for the quantitative analysis of **4-amino-N-propylbenzenesulfonamide** in bulk drug substances or pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

4-amino-N-propylbenzenesulfonamide is a sulfonamide compound with potential pharmaceutical applications. Accurate and reliable quantification is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. The method described herein is a robust and sensitive reverse-phase HPLC (RP-HPLC) technique for the determination of **4-amino-N-propylbenzenesulfonamide**. This method is based on established analytical principles for sulfonamide compounds.[1][2]

Analytical Method Principle

The quantification of **4-amino-N-propylbenzenesulfonamide** is achieved using an isocratic RP-HPLC method with UV detection. The compound is separated from potential impurities and degradation products on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, providing optimal retention and peak shape for the

analyte. Detection is performed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the analytical method, demonstrating its suitability for the intended purpose.

Validation Parameter	Result
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from blank and placebo

Experimental Protocols

Materials and Reagents

- **4-amino-N-propylbenzenesulfonamide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size
- Mobile Phase: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Run Time: 10 minutes

Preparation of Solutions

- Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 \pm 0.05 with orthophosphoric acid. Filter the solution through a 0.45 μ m membrane filter.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh about 100 mg of **4-amino-N-propylbenzenesulfonamide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the linearity range (e.g., 0.1, 1, 10, 50, and 100 μ g/mL).
- Sample Preparation: Accurately weigh a quantity of the sample (e.g., powdered tablets or bulk drug) equivalent to 100 mg of **4-amino-N-propylbenzenesulfonamide** and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Dilute to volume with the mobile phase and mix

well. Filter a portion of the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate. Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.

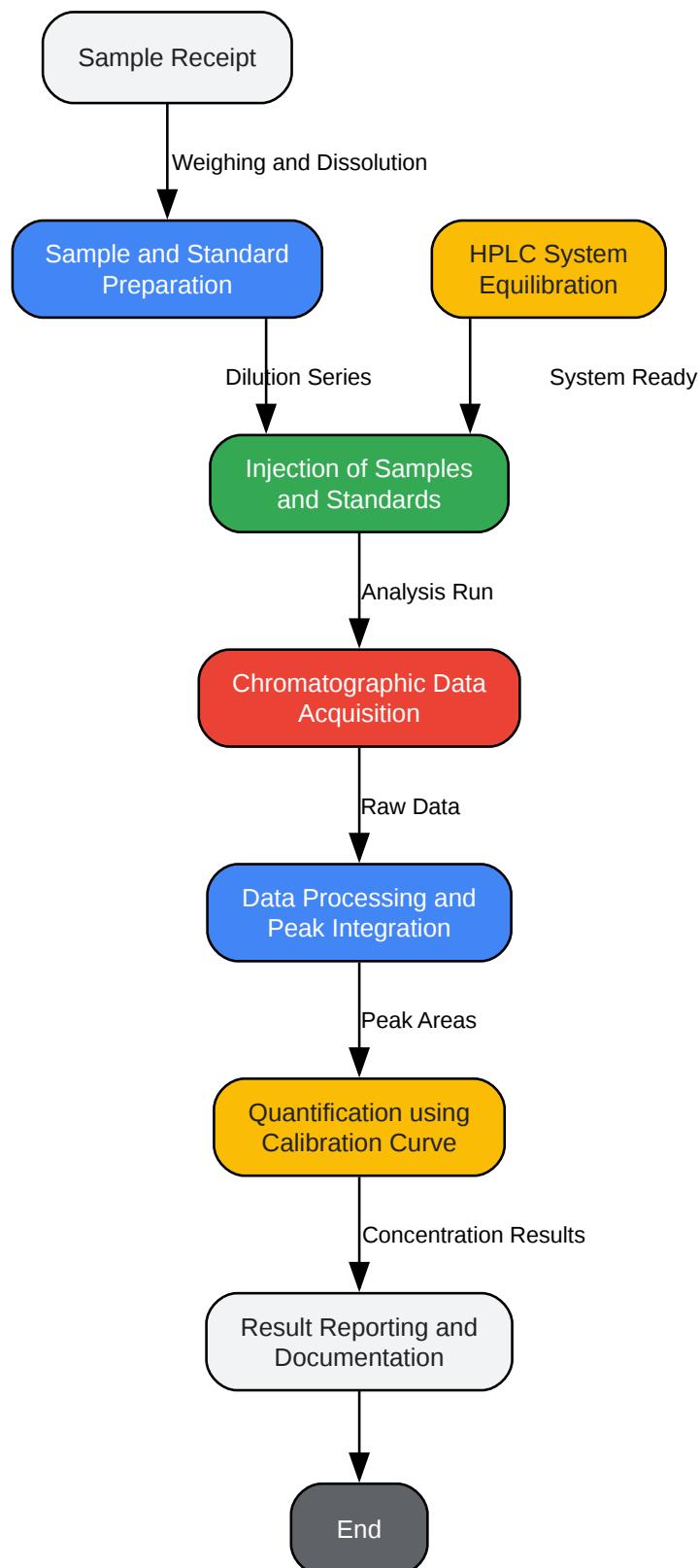
Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the blank (mobile phase) to ensure there are no interfering peaks.
- Inject the working standard solutions in duplicate.
- Inject the sample solutions in duplicate.
- Record the chromatograms and measure the peak area for the **4-amino-N-propylbenzenesulfonamide** peak.

Data Analysis

- Calibration Curve: Plot a graph of the mean peak area of the working standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Quantification: Calculate the concentration of **4-amino-N-propylbenzenesulfonamide** in the sample solutions using the regression equation from the calibration curve.

Visualizations

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Caption: Experimental workflow for the quantification of **4-amino-N-propylbenzenesulfonamide**.

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References

- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
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